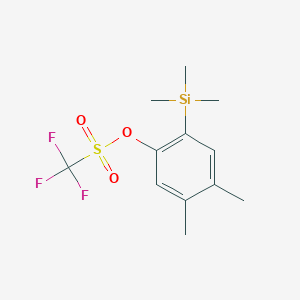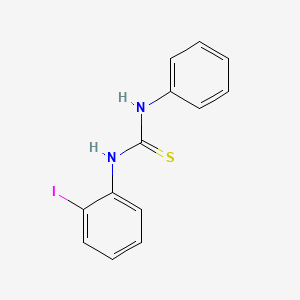
4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an organic compound commonly used as a reagent and intermediate in organic synthesis . It is used as a sulfonic acid esterification reagent, used to introduce sulfonic acid ester groups in organic synthesis . It is also used as a protecting group in esterification, sulfonation, or silylation reactions .
Synthesis Analysis
4,5-Dimethyl-2-(trimethylsilyl)phenyl triflate can be obtained by converting 4,5-dimethyl-2-(trimethylsilyl)phenol prepared by reaction with trifluoromethanesulfonic anhydride .Molecular Structure Analysis
The molecular formula of this compound is C12H17F3O3SSi . It has a molecular weight of 326.41g/mol .Chemical Reactions Analysis
As an important ortho-benzyne precursor in aryne chemistry, this compound may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 310.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.5±27.9 °C . The index of refraction is 1.473 .Applications De Recherche Scientifique
Acylation Reactions
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been identified as an excellent catalyst for acylation reactions involving alcohols and acid anhydrides. This process is highly efficient for various alcohols including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering a cleaner and more efficient alternative compared to standard conditions (Procopiou et al., 1998).
Synthesis of Ellipticine
The compound plays a crucial role in the regioselective synthesis of ellipticine, a significant pyridocarbazole alkaloid. The process involves a Diels-Alder reaction showcasing high regioselectivity, with the subsequent conversion of the resulting carbazole to ellipticine (Davis & Gribble, 1990).
Precursor to o-Benzyne
An efficient procedure has been developed for preparing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which serves as a versatile precursor to o-benzyne. This method starts with phenol and achieves a significant overall yield, showcasing its potential in organic synthesis (Bronner & Garg, 2009).
Synthesis of 5-Azaisoxazolidines
The compound is effectively used to catalyze reactions between N-alkenyloxazolidin-2-ones and activated nitrones, leading to the formation of 4-substituted 5-azaisoxazolidines. This methodology expands the scope of reactions involving these compounds, offering an alternative to classical 1,3-dipolar cycloadditions (Nguyen et al., 2008).
Prins Cyclization for Natural Product Synthesis
Trimethylsilyl trifluoromethanesulfonate is effectively employed in Prins cyclization of acrylyl enol ethers, leading to the synthesis of 5,6-dihydro-2H-pyran-2-acetates. This approach has been utilized in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314-H290 . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 . It should be stored away from light and avoid contact with air, water, and moisture . It is combustible, so avoid contact with heat sources, open flames, etc . Appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn during use .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are known to be important precursors in aryne chemistry .
Mode of Action
The compound is used to generate benzyne, a highly reactive intermediate in organic chemistry . The generation of benzyne occurs under mild conditions of simple fluoride treatment at room temperature .
Result of Action
The primary result of the action of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is the generation of benzyne . Benzyne is a highly reactive intermediate that can undergo various reactions, including Diels-Alder reactions, nucleophilic additions, and cycloadditions.
Propriétés
IUPAC Name |
(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWMREXCZFYEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)

![1-(3,4-difluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2789975.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)
![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)

![4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile](/img/structure/B2789986.png)

![2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2789989.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)
